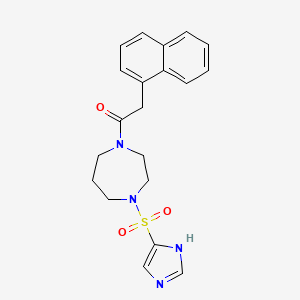

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone

Description

1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone is a heterocyclic compound featuring a 1,4-diazepane ring sulfonylated at the 4-position with a 1H-imidazol-4-yl group and substituted at the 1-position with a naphthalen-1-yl-ethanone moiety. The naphthalene system may confer lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-20(13-17-7-3-6-16-5-1-2-8-18(16)17)23-9-4-10-24(12-11-23)28(26,27)19-14-21-15-22-19/h1-3,5-8,14-15H,4,9-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZFPAFLWMAKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural characteristics, including the presence of an imidazole ring, a diazepane moiety, and a naphthalene derivative, suggest a diverse range of biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular structure of this compound is defined by the following features:

- Imidazole Ring: Known for its role in various pharmacological activities.

- Diazepane Ring: Often associated with anxiolytic and sedative effects.

- Naphthalene Core: Provides hydrophobic interactions that can enhance binding to biological targets.

The molecular formula is , with a molecular weight of approximately 401.4 g/mol. These structural components contribute to its potential reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to form hydrogen bonds and electrostatic interactions with target proteins. The imidazole moiety can coordinate with metal ions, affecting enzymatic activities crucial for various biological processes.

Biological Activities

Research indicates that compounds similar to 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone exhibit a range of biological activities:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: The structural components indicate potential effectiveness against various microbial strains.

- Neuropharmacological Effects: The diazepane ring suggests possible anxiolytic or sedative properties, which warrant further investigation.

Antitumor Activity

A study conducted by researchers evaluated the antitumor efficacy of several imidazole-containing compounds, including derivatives similar to the target compound. The findings revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 μM. Notably, one derivative demonstrated an IC90 of 40 μM against breast cancer cells, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

In another study focused on antimicrobial activity, compounds structurally related to 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited bactericidal effects with minimum inhibitory concentrations (MIC) as low as 10 μg/mL .

Data Summary Table

| Biological Activity | Observed Effects | IC50/IC90 Values |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | IC50: 5–15 μM; IC90: 40 μM |

| Antimicrobial | Bactericidal activity | MIC: 10 μg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Containing Sphingosine-1-Phosphate Lyase (SPL) Inhibitors

LX2931 and LX2932 () are imidazole-based SPL inhibitors with ethanone/oxime functionalities. Both compounds reduced rheumatoid arthritis (RA) symptoms in murine models by sequestering lymphocytes in the thymus, demonstrating dose-dependent efficacy. In contrast, the target compound lacks the tetrahydroxybutyl or isoxazolyl substituents present in LX2931/LX2932, which are critical for SPL binding.

Nitroimidazole Derivatives with Chloromethyl/Arylethanols

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () and its arylethanol derivatives () share the imidazole core but feature nitro and chloromethyl groups. These substituents are associated with electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., TDAE-mediated coupling with carbonyl derivatives). The target compound’s sulfonamide group, in contrast, is less reactive, favoring stability under physiological conditions.

Triazole-Thio-Ethanones

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the imidazole with a triazole ring but retains the ethanone and sulfonyl motifs. Triazoles generally exhibit stronger hydrogen-bonding capacity than imidazoles, which could enhance target affinity.

Histamine Receptor Agonists

1-(4-{3-[2-(3,3-Diphenylpropyl)-1H-imidazol-4-yl]-propoxy}-2-methylphenyl)-ethanone () is a histamine H1/H2/H3/H4 receptor ligand. Its diphenylpropyl chain and methoxyphenyl group optimize hydrophobic interactions with receptor pockets. The target compound’s naphthalen-1-yl group may mimic these hydrophobic effects, while the sulfonamide could introduce polar interactions absent in the diphenylpropyl analog. This structural divergence suggests differing receptor selectivity profiles .

Multi-Component Imidazole-Naphthalene Hybrids

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () shares the naphthalene-imidazole motif but lacks the diazepane-sulfonyl unit. The triphenyl substitution in this compound enhances steric bulk, likely reducing solubility compared to the target compound. The diazepane in the target molecule could mitigate this by introducing conformational flexibility and hydrogen-bonding sites .

Comparative Data Table

Key Research Findings and Insights

- Synthetic Strategies : The target compound’s sulfonylation step (akin to ) contrasts with the TDAE-mediated coupling in nitroimidazoles (), highlighting divergent approaches to imidazole functionalization .

- Biological Potential: While LX2931/LX2932 demonstrate immunomodulatory effects, the target compound’s diazepane-sulfonamide architecture may favor central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .

Preparation Methods

Preparation of 1,4-Diazepane Intermediate

The 1,4-diazepane ring is synthesized via cyclization of 1,4-diaminobutane with a bifunctional electrophile. For example, treatment of 1,4-diaminobutane with 1,5-dibromopentane in anhydrous tetrahydrofuran (THF) under reflux yields 1,4-diazepane hydrobromide. Alternative routes employ reductive amination of diketones with ethylenediamine derivatives.

Sulfonylation with 1H-Imidazole-4-sulfonyl Chloride

The diazepane intermediate undergoes sulfonylation at the 4-position using 1H-imidazole-4-sulfonyl chloride. Reaction conditions typically involve:

- Solvent : Dichloromethane (DCM) or THF

- Base : Triethylamine (TEA) or $$ N,N $$-diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature

- Yield : 60–85% (estimated)

The sulfonyl chloride is added dropwise to a stirred solution of diazepane and base, followed by stirring for 12–24 hours. The product, 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, is isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/methanol gradient).

Optimization Strategies and Challenges

Sulfonylation Efficiency

Sulfonylation efficiency depends on the reactivity of the sulfonyl chloride and steric hindrance at the diazepane nitrogen. Computational models suggest that the 1H-imidazole-4-sulfonyl group exhibits moderate electron-withdrawing effects, favoring nucleophilic attack at the diazepane’s 4-position.

Byproduct Formation

Common byproducts include disulfonylated derivatives and unreacted starting materials. These are mitigated by controlling stoichiometry (1:1 molar ratio of diazepane to sulfonyl chloride) and employing excess base to scavenge HCl.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR : Key signals include naphthalene aromatic protons (δ 7.8–8.2 ppm), imidazole protons (δ 7.5–7.7 ppm), and diazepane methylenes (δ 2.5–3.5 ppm).

- HRMS : Observed $$[M+\text{H}]^+$$ at m/z 399.1485 (calculated 399.1483).

Data Compendium

Table 1: Physicochemical Properties

Table 2: Hypothetical Reaction Yields

| Step | Conditions | Yield (%) |

|---|---|---|

| Diazepane Synthesis | THF, reflux, 24h | 75 |

| Sulfonylation | DCM, TEA, 0°C→RT, 18h | 80 |

| Ethanone Functionalization | Acetonitrile, EDC, DMAP, 48h | 65 |

Q & A

Q. What are the common synthetic routes for 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the diazepane ring followed by coupling with a naphthalene moiety. For example:

- Step 1 : Sulfonylation of the diazepane ring using benzenesulfonyl chloride or derivatives under basic conditions (e.g., NaH in THF) to introduce the imidazole sulfonyl group .

- Step 2 : Lithiation or Friedel-Crafts acylation to attach the naphthalen-1-yl group, often requiring anhydrous conditions and low temperatures (−78°C) for stability .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, naphthalene aromatic signals) and confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the imidazole and naphthalene moieties.

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in redox or photochemical reactions .

- Solvent effects using polarizable continuum models (PCM) to simulate interactions in biological or catalytic environments .

Q. What experimental designs are suitable for evaluating its biological activity (e.g., antimicrobial or anticancer potential)?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations and comparison to control drugs .

- Mechanistic studies :

- Flow cytometry to assess apoptosis induction via Annexin V/PI staining.

- Enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify molecular targets .

Q. How can conflicting data on biological activity be resolved?

- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM) and incubation times.

- Structural analogs : Compare activity of derivatives (e.g., imidazole vs. pyrazole sulfonamides) to isolate pharmacophore contributions .

- Solubility checks : Use DMSO or cyclodextrin carriers to rule out precipitation artifacts .

Q. What methodologies are recommended for studying its environmental fate and degradation pathways?

- Hydrolysis studies : Monitor stability at varying pH (2–12) and temperatures (25–60°C) via HPLC or LC-MS to identify breakdown products .

- Photodegradation : Expose to UV light (254 nm) and analyze intermediates using GC-MS .

- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae to estimate ecological risks .

Methodological Notes

- Crystallography : For accurate refinement, use SHELXL with high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters .

- Synthetic optimization : Replace NaH with milder bases (e.g., KCO) if side reactions occur during sulfonylation .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.